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Compound of Interest

Compound Name: 2-Cyclopentylpropanoic acid

Cat. No.: B2468014

2-Cyclopentylpropanoic acid (CAS No. 7028-22-0) is a chiral carboxylic acid of significant
interest to researchers in medicinal chemistry and materials science. Its structure, featuring a
cyclopentyl ring adjacent to the propanoic acid's stereocenter, offers a unique combination of
lipophilicity and metabolic stability. In drug development, the incorporation of cycloalkane
structures like cyclopentyl is a well-established strategy to enhance the metabolic stability of
active pharmaceutical ingredients (APIs) by sterically shielding otherwise labile positions from
enzymatic degradation[1]. The (R)-enantiomer, in particular, serves as a valuable chiral building
block for the synthesis of complex molecules such as prostaglandin analogs[1].

This guide provides a comprehensive overview of the essential physicochemical properties of
2-Cyclopentylpropanoic acid. As a Senior Application Scientist, my objective is not merely to
present data, but to contextualize it, explaining the scientific rationale behind the analytical
methods used for its characterization and the implications of these properties for research and
development applications. Every protocol herein is designed as a self-validating system,
ensuring that researchers can confidently apply these methods to generate reliable and
reproducible data.

Molecular and Physicochemical Overview

The fundamental identity and key physicochemical parameters of a compound are the
cornerstones of its scientific profile. These values dictate its behavior in both chemical and
biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.
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Chemical Identity

Identifier Value Source
IUPAC Name 2-cyclopentylpropanoic acid [2]

CAS Number 7028-22-0 [2]
Molecular Formula CsH1402 [1][2]
Molecular Weight 142.20 g/mol [1112]
Canonical SMILES CC(C1CcCcCC1)Cc(=0)0 [11[2]
InChi Key HXUKLEOOKNOIJM- 2]

UHFFFAOYSA-N

Core Physicochemical Properties

The following table summarizes the most critical physicochemical data for 2-
Cyclopentylpropanoic acid. It is important to note that while some experimental data is
available, many parameters for this specific, non-commodity chemical are based on high-
guality computational predictions, which are invaluable for guiding experimental design.

Property Value Method Source
) Colorless to pale
Physical State o Presumed at 25 °C [1]
yellow liquid

Experimental (at 8

Boiling Point 119-119.5°C Torr) [3]
Density 1.019 g/cm? Experimental (at 0 °C)  [3]
pKa ~4.84 Predicted [3]
LogP (Octanol/Water) ~1.9-25 Predicted/Computed [2][3]
Water Solubility Low / Insoluble Qualitative [1]

Spectroscopic and Analytical Characterization
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Confirming the identity and purity of a compound is a prerequisite for any scientific study. This

section details the expected spectroscopic fingerprint of 2-Cyclopentylpropanoic acid based

on its molecular structure and established principles of analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic

molecule.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals

corresponding to each unique proton environment.

o

0 10-12 ppm (1H, broad singlet): This downfield signal is characteristic of the acidic proton
of the carboxylic acid group (-COOH). Its broadness is due to hydrogen bonding and
chemical exchange.

0 2.2-2.5 ppm (1H, multiplet/quartet): This signal corresponds to the alpha-proton on the
propanoic acid chain (-CH-COOH), which is adjacent to the chiral center. It would likely
appear as a quartet if coupled only to the methyl group, but coupling to the methine proton
on the cyclopentyl ring will result in a more complex multiplet.

0 1.0-1.2 ppm (3H, doublet): This signal represents the three protons of the methyl group
(-CHs). It appears as a doublet due to spin-spin coupling with the adjacent alpha-proton.

0 1.3-2.0 ppm (~9H, multiplets): These overlapping signals arise from the nine protons on
the cyclopentyl ring. The methine proton (-CH-) attached to the propanoic acid chain will
be the most downfield within this region, while the eight methylene protons (-CHz-) will
produce a complex series of multiplets.

e 13C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and

electronic environment of each carbon atom.

o

[¢]

[¢]

0 ~175-185 ppm: Carbonyl carbon of the carboxylic acid (-COOH).[4]
0 ~45-55 ppm: Alpha-carbon of the propanoic acid chain (-CH-COOH).

0 ~40-50 ppm: Methine carbon of the cyclopentyl ring.
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o & ~25-35 ppm: Methylene carbons of the cyclopentyl ring.
o & ~15-20 ppm: Methyl carbon (-CH3).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which excites molecular vibrations.

3300-2500 cm~1 (strong, very broad): This is the hallmark of a carboxylic acid, corresponding
to the O-H stretching vibration of the hydrogen-bonded dimer.[5]

e 3000-2850 cm~1 (medium-strong): These absorptions are due to the C-H stretching
vibrations of the sp? hybridized carbons in the cyclopentyl and propanoic acid alkyl portions.

[6]

e ~1710 cm™1 (strong, sharp): This intense absorption is characteristic of the C=0 (carbonyl)
stretching vibration of a saturated, aliphatic carboxylic acid.[7]

e ~1320-1210 cm~* (medium): C-O stretching vibration.

e ~950-910 cm~! (medium, broad): Out-of-plane O-H bend, another characteristic feature of a
carboxylic acid dimer.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of
a molecule. Under Electron lonization (El), 2-Cyclopentylpropanoic acid is expected to
produce a distinct fragmentation pattern.

e Molecular lon (M+e): A peak at m/z = 142, corresponding to the molecular weight of the
compound. This peak may be of low intensity due to the instability of the molecular ion.

e Key Fragments:

o m/z =127 (M-15): Loss of a methyl radical (*CHs).
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o m/z = 97 (M-45): Loss of the carboxyl radical (*|COOH), a very common fragmentation for
carboxylic acids.[8]

o m/z = 73: This could correspond to the [CH(CHs)COOH]* fragment from cleavage of the
bond between the cyclopentyl ring and the propanoic acid chain.

o m/z = 69: A prominent peak corresponding to the cyclopentyl cation [CsHo]*.

o m/z = 45: The [COOH]* fragment.

Core Experimental Protocols

The following sections provide detailed, field-proven methodologies for the experimental
determination of the key physicochemical properties of 2-Cyclopentylpropanoic acid.

Protocol: Determination of pKa by Potentiometric
Titration

Causality: The pKa, or acid dissociation constant, is a critical parameter that governs the
ionization state of a molecule at a given pH. This profoundly impacts solubility, lipophilicity, and
receptor binding. Potentiometric titration is the gold-standard method for its determination due
to its high precision and direct measurement of pH changes upon addition of a titrant.
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Sample Preparation

Calibrate pH meter
(pH 4, 7, 10 buffers)

Y
Prepare 1 mM solution of
2-Cyclopentylpropanoic acid

Y

Add KCI to maintain
constant ionic strength (0.15 M)

\
Purge with N2 gas to
remove dissolved CO2

T1trat10n Process

Place sample on magnetic stirrer
Immerse calibrated pH electrode

Repeat

Add standardized 0.1 M NaOH
in small, precise increments

Repeat

(allow to stabilize)

Repeat

( ecord pH after each addition

Continue until past
he equivalence point (pH ~12)

Data A‘;lalysis

(Plot pH vs. Volume of NaOH added)

Y
(Calculate 1st derivative (ApH/AV))

to find equivalence point (Veq)

Y

Determine pH at half-equivalence
point (Veq / 2)

Y

>

Click to download full resolution via product page

Workflow for pKa determination by potentiometric titration.
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Step-by-Step Methodology:

o Preparation: Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10).
Prepare a ~1 mM solution of 2-Cyclopentylpropanoic acid in water. To maintain a constant
ionic strength, add potassium chloride to a final concentration of 0.15 M. Purge the solution
with nitrogen gas for 10-15 minutes to eliminate dissolved CO2.[9][10]

« Titration: Place the solution in a jacketed vessel maintained at 25 °C on a magnetic stirrer.
Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots
(e.g., 0.02 mL) of standardized ~0.1 M NaOH solution.

o Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record
the value along with the total volume of titrant added. Continue this process until the pH
reaches ~12.

e Analysis: Plot the recorded pH values against the volume of NaOH added to generate a
titration curve. Calculate the first derivative of this curve (ApH/AV) to precisely locate the
equivalence point, which corresponds to the peak of the derivative curve. The pH at the
volume corresponding to half of the equivalence point is the pKa of the acid. Perform the
titration in triplicate to ensure reproducibility.[11]

Protocol: Determination of Aqueous Solubility by Shake-
Flask Method

Causality: Aqueous solubility is a master variable in drug development, directly affecting
absorption and bioavailability. The shake-flask method, recommended by the OECD, is the
definitive technique for determining thermodynamic equilibrium solubility. It ensures that the
aqueous phase is fully saturated with the compound, providing a true measure of its intrinsic
solubility.
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Equilibration

Add excess 2-Cyclopentylpropanoic acid
to a known volume of buffer (e.g., pH 7.4)

Seal vial and place in a shaker
(e.g., 24h at 25 °C)

Allow vial to stand to let
undissolved solid settle

Sampling & Separation
Centrifuge the vial at high speed
to pellet suspended solids

l

Carefully withdraw an aliquot of the
clear supernatant

Quantification
Filter the aliquot through a Prepare calibration standards of known
0.22 um syringe filter concentrations

'

Analyze standards and filtered sample
by a validated HPLC-UV method

l

(Determine concentration of the sample

from the calibration curve

Click to download full resolution via product page

Workflow for solubility determination by the shake-flask method.
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Step-by-Step Methodology:

e Preparation: Add an excess amount of 2-Cyclopentylpropanoic acid to a glass vial
containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline,
pH 7.4). The excess solid is crucial to ensure saturation is reached.

» Equilibration: Seal the vials and place them in a mechanical shaker or on a rotating wheel in
a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time
to reach equilibrium (typically 24-48 hours).[5]

o Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To
ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.qg.,
14,000 rpm for 15 minutes).

o Sampling: Carefully withdraw a precise aliquot from the clear supernatant, taking care not to
disturb the solid pellet.

e Quantification: Analyze the concentration of the dissolved compound in the aliquot using a
validated analytical method, such as HPLC-UV (see Protocol 3.3). Compare the result
against a calibration curve prepared with known concentrations of the compound to
determine its solubility.

Protocol: HPLC-UV Method for Purity and Quantification

Causality: High-Performance Liquid Chromatography (HPLC) is the workhorse of the
pharmaceutical industry for assessing purity and quantifying compounds. A reversed-phase
method is ideal for a molecule like 2-Cyclopentylpropanoic acid, separating it from potential
impurities based on its hydrophobicity. UV detection is suitable as the carboxylic acid group
provides a chromophore, albeit a weak one, detectable at low wavelengths.
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HPLC System Setup

(Column: C18, 4.6 x 150 mm, 5 pmj

Y

[Mobile Phase A: Water + 0.1% Formic Acidj

\

[Mobile Phase B: Acetonitrile + 0.1% Formic Acidj

A

/
Detector: UV at 210 nm
/

A

Flow Rate: 1.0 mL/min

Analysis Run
Prepare sample (~1 mg/mL)
in Mobile Phase

\

Enject 10 pL onto the columa

\
Run a gradient elution j

(e.g., 30% B to 95% B over 15 min)

\

Gllonitor chromatogram for peaks)

Data Interpretation

\ 4
Identify main peak for
2-Cyclopentylpropanoic acid

Y

Entegrate all peaks in the chromatogram

A

Calculate Purity (% Area) =
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Workflow for purity assessment and quantification by HPLC-UV.
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Step-by-Step Methodology:
e System Configuration:
o Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um patrticle size).

o Mobile Phase A: Deionized water with 0.1% formic acid (to suppress ionization of the
carboxylic acid, ensuring good peak shape).

o Mobile Phase B: Acetonitrile with 0.1% formic acid.
o Flow Rate: 1.0 mL/min.

o Detection: UV detector set to 210 nm.

o Column Temperature: 30 °C.

o Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a
concentration of approximately 1 mg/mL.

e Analysis: Inject a small volume (e.g., 10 pL) of the sample. Run a gradient elution, for
example, starting at 30% B and increasing to 95% B over 15 minutes. This ensures that any
impurities with different polarities are well-separated from the main compound peak.

» Purity Calculation: Integrate the area of all peaks in the resulting chromatogram. The purity is
calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion

2-Cyclopentylpropanoic acid is a molecule with significant, strategically valuable properties
for chemical and pharmaceutical development. Its defining features—a chiral center, a
metabolically robust cyclopentyl group, and the versatile carboxylic acid handle—make it an
important synthetic intermediate. While comprehensive experimental data for this specific
compound remains sparse, this guide has established its core physicochemical profile through
high-quality computational predictions and outlined the authoritative, field-proven experimental
protocols required for its full characterization. By applying the detailed methodologies for
spectroscopy, titrimetry, and chromatography described herein, researchers can confidently
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verify the identity, purity, and critical properties of 2-Cyclopentylpropanoic acid, enabling its
effective use in advancing drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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